molecular formula C16H23NO5 B558121 Boc-O-benzyl-L-threonine CAS No. 15260-10-3

Boc-O-benzyl-L-threonine

Cat. No. B558121
CAS RN: 15260-10-3
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-YPMHNXCESA-N
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Description

Boc-O-benzyl-L-threonine, also known as Boc-Thr(Bzl)-OH, is a derivative of the amino acid threonine . It is commonly used in the synthesis of peptides . The compound has a linear formula of CH3CH(OCH2C6H5)CH(COOH)NHCOOC(CH3)3 .


Synthesis Analysis

O-Benzyl-L-threonine can be prepared in a one-pot synthesis with an 80% yield. This process involves using ethyl acetoacetate to protect the α-amino group, followed by treatment with benzyl bromide and removal of the N-protecting group under acidic conditions .


Molecular Structure Analysis

The molecular formula of Boc-O-benzyl-L-threonine is C16H23NO5 . The compound has a molecular weight of 309.36 g/mol . The IUPAC name for this compound is (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid .


Chemical Reactions Analysis

The Boc group in Boc-O-benzyl-L-threonine is a commonly used protecting group in peptide synthesis. It can be removed under acidic conditions . The benzyl group (Bzl) is also a protecting group that can be removed by hydrogenation .


Physical And Chemical Properties Analysis

Boc-O-benzyl-L-threonine is a white to off-white powder . It has a high purity, often greater than 99% .

Scientific Research Applications

  • Polymer Synthesis : Boc-O-benzyl-L-threonine is used in the synthesis of cyclic carbonates and polycarbonates. These polymers are synthesized through ring-opening polymerization, showing unique properties like inverted specific rotations and absence of higher-order structures (Sanda, Kamatani, & Endo, 2001).

  • Electrochemical Decarboxylation : It is involved in the electrochemical decarboxylation of derivatives, forming N-acyl-N, O-acetals and enabling the preparation of oligopeptides with modified termini (Seebach et al., 1989).

  • Stereochemistry in Organic Synthesis : The compound plays a role in studying the stereochemistry of reactions involving differentially protected α-amino aldehydes, contributing to the synthesis of amino sugars and sphingosines (Dondoni, Fantin, Fogagnolo, & Pedrini, 1990).

  • Solid-Phase Peptide Synthesis : Its derivatives are used in the synthesis of peptides, such as octreotide analogs, with applications in therapeutic and imaging agents for tumors (Edwards et al., 1994).

  • Native Chemical Ligation : It is essential in the native chemical ligation process, especially in the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).

  • Synthesis of O-Peptides : Boc-O-benzyl-L-threonine is utilized in the synthesis of O-peptides of tyrosine, serine, and threonine, contributing to the understanding of peptide chemistry (Morley, 1966).

  • Protecting Group in Peptide Synthesis : It acts as a protecting group for hydroxyl groups of serine, threonine, and tyrosine in peptide synthesis (Ramesh, De, Gupta, & Chandrasekaran, 2008).

  • Structural Analysis : Used in the structural analysis of hybrid dipeptides, aiding in understanding the interactions between nucleic acids and peptides (Doi, Asano, & Ishida, 1999).

  • Enzyme Inhibition Studies : It is part of compounds studied for inhibiting specific enzymes, like rat methionine adenosyltransferases, highlighting its potential in medicinal chemistry (Kappler, Vrudhula, & Hampton, 1987).

  • Synthesis of C-Glycosyl Amino Acids : The compound is used in the synthesis of carbon-linked isosteres of O-glycosyl serine and N-glycosyl asparagine (Dondoni, Marra, & Massi, 1999).

  • Peptide Chain Elongation : It is also involved in assessing the coupling efficiencies of amino acids in solid-phase peptide synthesis (Young et al., 1990).

  • Synthesis of Threonine O-Peptides : Utilized in a novel synthesis method for threonine O-peptides via ring-opening reactions (Tanaka et al., 1979).

  • Preparation of L-allo-Threonine : It is a key component in the advantageous procedure for the synthesis of L-allo-threonine, an important compound in peptide chemistry (Williams, Hauze, & Joullié, 1996).

  • Anhydrous Hydrogen Fluoride Cleavage in Peptide Synthesis : Important in the handling and application of anhydrous hydrogen fluoride for cleavage in Boc solid-phase peptide synthesis (Muttenthaler, Albericio, & Dawson, 2015).

  • Advancements in Peptide Synthesis : Integral to understanding the key developments in solid-phase peptide synthesis and amide bond formation used in peptide ligation (Jaradat, 2017).

  • Peptide Substance P Antagonists : Plays a role in the design and structure-activity relationships of novel tripeptide substance P antagonists (Hagiwara et al., 1992).

  • Synthesis of allo-Threonine Analogs : Used in the synthesis of allo-threonine analogs, expanding the repertoire of amino acid derivatives available for research and application (Blank & Seebach, 1993).

  • Synthesis of O-Glycosyl Amino Acids : Involved in the synthesis of O-glycosyl amino acids, contributing to the field of glycopeptide chemistry (Winterfeld, Khodair, & Schmidt, 2003).

  • Metabolic Engineering for L-threonine Production : Its production through microbial fermentation is optimized using metabolic engineering techniques (Dong, Quinn, & Wang, 2011).

  • Thioester Synthesis in Peptide Chemistry : Key in the solid-phase synthesis of peptide C-terminal thioesters, a crucial component in native chemical ligation methods (Ingenito, Bianchi, Fattori, & Pessi, 1999).

properties

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPLTPDOISPTE-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884829
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-L-threonine

CAS RN

15260-10-3
Record name N-tert-Butoxycarbonyl-O-benzylthreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15260-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-N-tert-butoxycarbonyl-L-threonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MI Gibson, NR Cameron - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
It is demonstrated here that three different α‐amino N‐carboxyanhydrides (NCAs), including for the first time O‐benzyl‐L‐threonine NCA, can be polymerized in a controlled/“living” …
Number of citations: 40 onlinelibrary.wiley.com
M Manning, E Coy, WH Sawyer - Biochemistry, 1970 - ACS Publications
… carried out on successive days with the following amino acid derivatives:Boc-lleucine, Boc-L-proline, Boc-S-benzyl-L-cysteine, Boc-L-asparagine, Boc-O-benzyl-L-threonine, Boc-L-…
Number of citations: 117 pubs.acs.org
K Nishioka, PS Satoh, A Constantopoulos… - Biochimica et Biophysica …, 1973 - Elsevier
… I g was used for the successive coupling of Na-Boc-L-proline, Na-Boc-Necarbobenzoxyl-L-lysine and the amino-terminal Na-Boc-O-benzyl-L-threonine. …
Number of citations: 140 www.sciencedirect.com
S Traboni, F Esposito, M Ziaco, E Bedini, A Iadonisi - Tetrahedron, 2023 - Elsevier
… acid as well as with N-Boc-O-benzyl-l-threonine occurred in excellent yields by DIPC-… then reacted in two separate experiments with N-Boc-O-benzyl-l-threonine and N-Fmoc-l-alanine (…
Number of citations: 2 www.sciencedirect.com
SS Hou, NS Fan, YC Tseng, JS Jan - Macromolecules, 2018 - ACS Publications
This study reports the self-assembly and hydrogelation of coil–sheet poly(l-lysine)-block-poly(l-threonine) (PLL-b-PLT) block copolypeptides. Our experiments showed that the PLL-b-…
Number of citations: 22 pubs.acs.org
RH Verschueren, P Gilles, S Van Mileghem… - Organic & …, 2021 - pubs.rsc.org
… Similarly, the benzyl ether protecting group of N-Boc-O-benzyl-L-threonine also remained intact to yield 15. Gratifyingly, unlike many alternative methods, no tert-butylation of the …
Number of citations: 8 pubs.rsc.org
T Uchiyama, TJ Woltering, W Wong, CC Lin… - Bioorganic & Medicinal …, 1996 - Elsevier
… Coupling with the commercially available N-Boc-O-benzyl-L-threonine using EDC afforded the peptide 33, followed by the standard Boc-deprotection, coupling with glutaric anhydride …
Number of citations: 52 www.sciencedirect.com
CM Huwe, TJ Woltering, J Jiricek… - Bioorganic & medicinal …, 1999 - Elsevier
… Azides 9a and 9b were then reduced (PPh 3 , H 2 O, THF, 88% and 86%) and the resulting amines 10a and 10b were coupled with N-Boc-O-benzyl-l-threonine to afford compounds …
Number of citations: 75 www.sciencedirect.com
LC Dorman, LD Markley - Journal of Medicinal Chemistry, 1971 - ACS Publications
N-Terminal peptides representing the 1-8, 7-17, 1-17, and 14-17 sequences of melittin were synthesized by the solid phase method and shown to be homogeneous by elemental and …
Number of citations: 34 pubs.acs.org
KJ Chen, HL Chen, CC Tang, HH Wu, JS Jan - Journal of colloid and …, 2019 - Elsevier
Biomimetic synthesis of silica/polymer hybrid nanomaterials inspired by silica-condensing microorganisms has gained significant advances in recent years and the as-prepared hybrid …
Number of citations: 20 www.sciencedirect.com

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